molecular formula C27H26N2O5 B11121500 3-hydroxy-1-(2-methoxyethyl)-4-({4-[(3-methylbenzyl)oxy]phenyl}carbonyl)-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one

3-hydroxy-1-(2-methoxyethyl)-4-({4-[(3-methylbenzyl)oxy]phenyl}carbonyl)-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11121500
M. Wt: 458.5 g/mol
InChI Key: SVYJRZNGHNFENZ-BZZOAKBMSA-N
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Description

3-HYDROXY-1-(2-METHOXYETHYL)-4-{4-[(3-METHYLPHENYL)METHOXY]BENZOYL}-5-(PYRIDIN-3-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes a pyrrol-2-one core, a pyridin-3-yl group, and various substituted benzoyl and methoxy groups

Preparation Methods

The synthesis of 3-HYDROXY-1-(2-METHOXYETHYL)-4-{4-[(3-METHYLPHENYL)METHOXY]BENZOYL}-5-(PYRIDIN-3-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves multiple steps, including the formation of the pyrrol-2-one core and the introduction of the various substituents. Common synthetic routes may involve:

    Formation of the Pyrrol-2-one Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Substituents: The methoxyethyl, methoxybenzoyl, and pyridinyl groups can be introduced through various substitution reactions, often using reagents such as alkyl halides, aryl halides, and pyridine derivatives.

    Industrial Production: Industrial production methods would likely involve optimization of these synthetic routes to maximize yield and minimize costs, potentially using catalytic processes and continuous flow techniques.

Chemical Reactions Analysis

3-HYDROXY-1-(2-METHOXYETHYL)-4-{4-[(3-METHYLPHENYL)METHOXY]BENZOYL}-5-(PYRIDIN-3-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The methoxy and benzoyl groups can be substituted with other functional groups using appropriate reagents.

    Common Reagents and Conditions: Reagents such as oxidizing agents (e.g., PCC, KMnO4), reducing agents (e.g., NaBH4, LiAlH4), and nucleophiles (e.g., Grignard reagents) are commonly used in these reactions.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used, but can include various substituted pyrrol-2-one derivatives.

Scientific Research Applications

3-HYDROXY-1-(2-METHOXYETHYL)-4-{4-[(3-METHYLPHENYL)METHOXY]BENZOYL}-5-(PYRIDIN-3-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe or as a lead compound for drug discovery.

    Medicine: Its unique structure could be explored for therapeutic applications, such as targeting specific enzymes or receptors.

    Industry: It may find use in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which 3-HYDROXY-1-(2-METHOXYETHYL)-4-{4-[(3-METHYLPHENYL)METHOXY]BENZOYL}-5-(PYRIDIN-3-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE exerts its effects depends on its specific application. For example:

    Molecular Targets: It may interact with specific enzymes, receptors, or other proteins.

    Pathways Involved: The pathways involved could include inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of gene expression.

Comparison with Similar Compounds

3-HYDROXY-1-(2-METHOXYETHYL)-4-{4-[(3-METHYLPHENYL)METHOXY]BENZOYL}-5-(PYRIDIN-3-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE can be compared with other similar compounds, such as:

    Similar Compounds: Other pyrrol-2-one derivatives, benzoyl-substituted compounds, and pyridinyl-containing molecules.

    Uniqueness: Its unique combination of functional groups and structural features distinguishes it from other compounds, potentially offering unique properties and applications.

Properties

Molecular Formula

C27H26N2O5

Molecular Weight

458.5 g/mol

IUPAC Name

(4Z)-4-[hydroxy-[4-[(3-methylphenyl)methoxy]phenyl]methylidene]-1-(2-methoxyethyl)-5-pyridin-3-ylpyrrolidine-2,3-dione

InChI

InChI=1S/C27H26N2O5/c1-18-5-3-6-19(15-18)17-34-22-10-8-20(9-11-22)25(30)23-24(21-7-4-12-28-16-21)29(13-14-33-2)27(32)26(23)31/h3-12,15-16,24,30H,13-14,17H2,1-2H3/b25-23-

InChI Key

SVYJRZNGHNFENZ-BZZOAKBMSA-N

Isomeric SMILES

CC1=CC(=CC=C1)COC2=CC=C(C=C2)/C(=C/3\C(N(C(=O)C3=O)CCOC)C4=CN=CC=C4)/O

Canonical SMILES

CC1=CC(=CC=C1)COC2=CC=C(C=C2)C(=C3C(N(C(=O)C3=O)CCOC)C4=CN=CC=C4)O

Origin of Product

United States

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